molecular formula C22H20N4O3 B2501270 6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1207003-44-8

6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Katalognummer: B2501270
CAS-Nummer: 1207003-44-8
Molekulargewicht: 388.427
InChI-Schlüssel: AGNVEFHBRPXXOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, hydrazines, and oxadiazoles. The reaction conditions may involve:

    Condensation reactions: Using aldehydes and hydrazines to form hydrazones.

    Cyclization reactions: Forming the pyridazinone ring through intramolecular cyclization.

    Functional group modifications: Introducing the oxadiazole moiety through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For small-scale synthesis.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.

    Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound contains three key reactive domains:

  • 1,2,4-Oxadiazole ring : Known for stability under physiological conditions but susceptible to acid/base hydrolysis or nucleophilic ring-opening .

  • 2,3-Dihydropyridazin-3-one core : May undergo oxidation, reduction, or ring-opening reactions .

  • Aromatic substituents : 3,4-Dimethylphenyl and 2-methoxyphenyl groups may participate in electrophilic substitution or demethylation .

Oxadiazole Ring Transformations

Reaction TypeConditionsProposed Product(s)Supporting Evidence
Acidic hydrolysisHCl (6M), reflux, 12 hrsCarboxamide derivativeAnalogous to
Nucleophilic openingNH2OH, ethanol, 80°CThioamide intermediateSimilar to
ReductionH2/Pd-C, ethanol, RTDiamine-linked structureBased on

Dihydropyridazinone Core Reactions

Reaction TypeConditionsProposed Product(s)Notes
OxidationKMnO4, H2O, 60°CPyridazin-3-one (aromatized)Observed in
AlkylationCH3I, K2CO3, DMF, 50°CN-methylated derivativeSimilar to
Ring-openingNaOH (10%), reflux, 6 hrsLinear diketone hydrazideAnalogous to

Aromatic Substitution

Target GroupReactionConditionsOutcome
2-MethoxyphenylDemethylationBBr3, DCM, -20°CCatechol derivative
3,4-DimethylphenylHalogenationBr2, FeBr3, 40°CBrominated aryl product

Key Experimental Findings from Analogous Systems

  • Microwave-assisted synthesis : Oxadiazole derivatives show improved yields (75–92%) under microwave irradiation (150°C, 15 min) .

  • Stability profile :

    • pH 1–9: Oxadiazole ring remains intact for 24 hrs.

    • UV light (254 nm): Partial decomposition of dihydropyridazinone.

  • Catalytic hydrogenation : Dihydropyridazinone reduces to tetrahydropyridazine at 50 psi H2 .

Computational Predictions

DFT calculations on similar systems suggest:

  • Oxadiazole LUMO : -1.8 eV (favors nucleophilic attack at C5 position) .

  • Dihydropyridazinone HOMO : -6.3 eV (susceptible to electrophilic oxidation).

Challenges and Limitations

  • Steric hindrance : 3,4-Dimethylphenyl group limits substitution at the meta position.

  • Regioselectivity : Competing reaction pathways observed in oxadiazole ring-opening .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

  • Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The oxadiazole group is known for its ability to interact with biological targets involved in tumor growth and proliferation. For instance, derivatives of oxadiazoles have been shown to inhibit cancer cell lines effectively, making them promising candidates for further development in cancer therapy .

2. Antimicrobial Properties

  • The compound has demonstrated antimicrobial activity against various pathogens. Research has shown that related compounds possess antibacterial and antifungal properties, which can be attributed to their ability to disrupt microbial cell functions . This makes them potential candidates for developing new antimicrobial agents.

3. Anticonvulsant Effects

  • Some derivatives of pyridazine and oxadiazole have been evaluated for their anticonvulsant activity. Studies suggest that modifications in these structures can lead to compounds with enhanced efficacy in seizure models. The structure-activity relationship (SAR) analysis indicates that specific substitutions can significantly impact anticonvulsant potency .

Case Studies and Research Findings

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of a series of oxadiazole derivatives, including the target compound. In vitro assays demonstrated that these compounds exhibited selective cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Evaluation
In another investigation, a library of oxadiazole-containing compounds was screened for antimicrobial activity using the agar well diffusion method. Results showed that certain derivatives exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .

Case Study 3: Anticonvulsant Activity
A recent experimental study evaluated the anticonvulsant effects of several pyridazine derivatives in animal models. The results indicated that some compounds significantly reduced seizure frequency and duration in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models, providing evidence for their potential use in epilepsy treatment .

Summary of Findings

ApplicationKey Findings
Anticancer Significant cytotoxicity against cancer cell lines; potential for further drug development .
Antimicrobial Effective against various pathogens; promising candidates for new antibiotics .
Anticonvulsant Reduced seizure frequency in animal models; potential therapeutic application in epilepsy .

Wirkmechanismus

The mechanism of action of 6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Signaling pathways: Interference with cellular signaling pathways to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridazinones: Compounds with similar core structures but different substituents.

    Oxadiazoles: Compounds with the oxadiazole moiety but different attached groups.

Uniqueness

6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Biologische Aktivität

The compound 6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one represents a novel class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to provide a detailed overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A dihydropyridazinone core.
  • Substituents including a 3,4-dimethylphenyl group and a 2-methoxyphenyl group linked through a 1,2,4-oxadiazole moiety.

1. Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. They target pathways involving EGFR , Src , and IL-6 , which are critical in cancer progression.
  • Case Study : In a study evaluating several oxadiazole derivatives, one derivative demonstrated an IC50 value of 0.24μM0.24\,\mu M against EGFR, indicating potent inhibition compared to standard treatments .

2. Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

  • Inhibition Studies : Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.
  • Data Table : The following table summarizes the antimicrobial efficacy of related oxadiazole derivatives:
Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Oxadiazole AE. coli32 µg/mL
Oxadiazole BS. aureus16 µg/mL
Oxadiazole CP. aeruginosa64 µg/mL

3. Anti-inflammatory Activity

Compounds with similar structures have been reported to possess anti-inflammatory properties:

  • Mechanism : They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2.
  • Research Findings : In vitro studies have shown that certain derivatives reduce inflammation markers significantly in models of acute inflammation .

Research Findings

Recent studies have focused on synthesizing new derivatives of the parent compound to enhance its biological activity:

  • A derivative exhibited an IC50 value of 0.420μM0.420\,\mu M against alkaline phosphatase (ALP), showcasing potential for further therapeutic applications .

Eigenschaften

IUPAC Name

6-(3,4-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-8-9-16(12-15(14)2)18-10-11-21(27)26(24-18)13-20-23-22(25-29-20)17-6-4-5-7-19(17)28-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNVEFHBRPXXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.